Cas no 926080-33-3 ([(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate)
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate Chemical and Physical Properties
Names and Identifiers
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- 926080-33-3
- Z19134682
- EN300-26684515
- AKOS001418599
- [(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate
- [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate
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- Inchi: 1S/C21H29N3O4/c1-14(2)21(6,13-22)24-17(25)12-28-18(26)11-23-19(27)15-7-9-16(10-8-15)20(3,4)5/h7-10,14H,11-12H2,1-6H3,(H,23,27)(H,24,25)
- InChI Key: USTCCPAJZSCTRA-UHFFFAOYSA-N
- SMILES: O(C(CNC(C1C=CC(=CC=1)C(C)(C)C)=O)=O)CC(NC(C#N)(C)C(C)C)=O
Computed Properties
- Exact Mass: 387.21580641g/mol
- Monoisotopic Mass: 387.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 9
- Complexity: 621
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 108Ų
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26684515-0.05g |
[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate |
926080-33-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate
Comprehensive Overview of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate (CAS No. 926080-33-3)
The compound [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate (CAS No. 926080-33-3) is a specialized organic molecule with a unique structural framework. Its intricate design combines a cyano group, a tert-butylphenyl moiety, and an acetate ester, making it a subject of interest in pharmaceutical and agrochemical research. This compound's multifunctional groups enable diverse applications, particularly in drug development and material science. Researchers are increasingly exploring its potential as a building block for novel bioactive molecules due to its modular reactivity and stability under various conditions.
In recent years, the demand for customized synthetic intermediates like 926080-33-3 has surged, driven by advancements in high-throughput screening and combinatorial chemistry. The compound's carbamoyl and formamido functionalities are particularly valuable for designing peptide mimetics and enzyme inhibitors. A trending topic in organic chemistry forums revolves around optimizing its synthesis to improve atom economy and reduce environmental impact, aligning with the principles of green chemistry. These discussions often highlight its role in reducing waste generation compared to traditional reagents.
From a structural-activity relationship (SAR) perspective, the tert-butylphenyl segment of CAS 926080-33-3 contributes to enhanced lipophilicity, a property critical for improving cell membrane permeability in drug candidates. This aligns with current industry focus on bioavailability enhancement strategies. Additionally, its cyano group offers a versatile handle for further derivatization, a feature frequently exploited in click chemistry applications. Patent literature reveals its utility in creating prodrugs with tailored release profiles, addressing a key challenge in controlled drug delivery systems.
The analytical characterization of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate typically involves advanced techniques such as NMR spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's purity and stereochemical configuration—critical parameters for regulatory compliance in GMP manufacturing. Recent publications have emphasized its compatibility with continuous flow chemistry setups, a hot topic in process optimization circles seeking to bridge lab-scale and industrial production gaps.
Beyond pharmaceuticals, 926080-33-3 has shown promise in advanced material science. Its ability to form hydrogen-bonded networks makes it a candidate for designing supramolecular assemblies with tunable properties. This intersects with growing interest in smart materials for sensors and catalysts. Notably, its thermal stability (often analyzed via DSC and TGA) meets the requirements for high-performance polymer additives, an area gaining traction in sustainable packaging innovations.
Regulatory and safety profiles of CAS 926080-33-3 adhere to standard REACH and OSHA guidelines for research chemicals. Proper handling requires PPE and ventilation controls, though its classification avoids stringent hazardous material restrictions. Environmental fate studies indicate moderate biodegradability, prompting ongoing research into benign-by-design analogs—a response to the eco-conscious chemistry movement. These efforts resonate with the UN Sustainable Development Goals (SDGs) for responsible chemical innovation.
Market intelligence suggests steady growth in the availability of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-[(4-tert-butylphenyl)formamido]acetate through specialty chemical suppliers. Procurement strategies increasingly emphasize just-in-time inventory models to balance cost-efficiency with supply chain resilience. Analytical certificates typically specify ≥95% purity (HPLC), with premium grades offering chirally pure forms for asymmetric synthesis. Such specifications cater to the quality-by-design (QbD) frameworks now dominating pharmaceutical development pipelines.
Future research directions for 926080-33-3 may explore its utility in photopharmacology—a cutting-edge field combining light-responsive elements with drug activity. Preliminary molecular modeling suggests its scaffold could accommodate azobenzene photoswitches, enabling spatiotemporal control of biological effects. This positions the compound at the intersection of precision medicine and nanotechnology, two domains attracting substantial R&D investment. Collaborative studies between academia and industry continue to uncover new dimensions of its structure-property relationships, ensuring its relevance in next-generation chemical innovation.
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